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molecular formula C11H8O4 B8442940 3-(3-(Methoxycarbonyl)phenyl)propiolic acid

3-(3-(Methoxycarbonyl)phenyl)propiolic acid

Cat. No. B8442940
M. Wt: 204.18 g/mol
InChI Key: CVUDRTSNIMPNKB-UHFFFAOYSA-N
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Patent
US09416121B2

Procedure details

The mixture of methyl 3-(3-(tert-butoxy)-3-oxoprop-1-yn-1-yl)benzoate (9-1) (139 mg, 0.53 mmol) in a mixture of trifluoroacetic acid and dichloromethane (v:v=95:5, 1.5 mL) was stirred at room temperature for 2 h. The mixture was diluted with 1,2-dichloroethane and the whole was evaporated to dryness. The residue was triturated with hexane and the solid was collected by decantation and dried under vacuum to give the title compound 9-2 (102 mg, 94% yield) as a light brown solid.
Name
methyl 3-(3-(tert-butoxy)-3-oxoprop-1-yn-1-yl)benzoate
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[C:7]#[C:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14][CH3:15])=[O:13])(C)(C)C>FC(F)(F)C(O)=O.ClCCl.ClCCCl>[CH3:15][O:14][C:12]([C:11]1[CH:10]=[C:9]([C:8]#[C:7][C:6]([OH:19])=[O:5])[CH:18]=[CH:17][CH:16]=1)=[O:13]

Inputs

Step One
Name
methyl 3-(3-(tert-butoxy)-3-oxoprop-1-yn-1-yl)benzoate
Quantity
139 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C#CC=1C=C(C(=O)OC)C=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the whole was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
the solid was collected by decantation
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C=CC1)C#CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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